7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups, making it a molecule of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Functional Group Introduction: The hydroxyl and o-tolyloxy groups are introduced through nucleophilic substitution reactions.
Pyrrolidine Addition: The pyrrolidin-1-yl group is added via a nucleophilic substitution reaction, often using pyrrolidine and a suitable leaving group on the purine ring.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the purine ring or the substituents, potentially altering the pharmacological properties.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted purine derivatives.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Signal Transduction: Studied for its role in modulating cellular signaling pathways.
Medicine
Pharmacology: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Drug Development: Serves as a lead compound for the development of new drugs.
Industry
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways such as kinase cascades or transcription factors.
Cellular Effects: Inducing changes in gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
Structural Complexity: The presence of multiple functional groups and a pyrrolidine ring distinguishes it from simpler purine derivatives.
Pharmacological Potential: Its unique structure may confer distinct pharmacological properties, making it a valuable compound for drug discovery.
This detailed overview provides a comprehensive understanding of 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-13-7-3-4-8-15(13)29-12-14(26)11-25-16-17(23(2)20(28)22-18(16)27)21-19(25)24-9-5-6-10-24/h3-4,7-8,14,26H,5-6,9-12H2,1-2H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDNYYUIPIONLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCCC4)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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